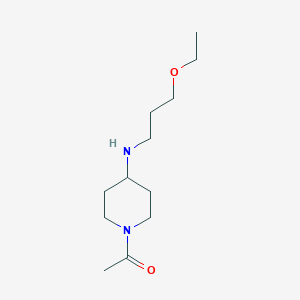

1-acetyl-N-(3-ethoxypropyl)piperidin-4-amine

CAS No.: 897772-26-8

Cat. No.: VC5450813

Molecular Formula: C12H24N2O2

Molecular Weight: 228.336

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 897772-26-8 |

|---|---|

| Molecular Formula | C12H24N2O2 |

| Molecular Weight | 228.336 |

| IUPAC Name | 1-[4-(3-ethoxypropylamino)piperidin-1-yl]ethanone |

| Standard InChI | InChI=1S/C12H24N2O2/c1-3-16-10-4-7-13-12-5-8-14(9-6-12)11(2)15/h12-13H,3-10H2,1-2H3 |

| Standard InChI Key | BDWRRYWYDLJVHD-UHFFFAOYSA-N |

| SMILES | CCOCCCNC1CCN(CC1)C(=O)C |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound’s IUPAC name, 1-[4-(3-ethoxypropylamino)piperidin-1-yl]ethanone, reflects its bifurcated structure:

-

A piperidine ring substituted at the 4-position with a 3-ethoxypropylamine group.

-

An acetyl moiety at the 1-position of the piperidine nitrogen .

The stereochemistry remains uncharacterized in available literature, though computational models suggest a chair conformation for the piperidine ring with equatorial positioning of the acetyl group . The 3-ethoxypropyl side chain introduces conformational flexibility, potentially enhancing binding versatility in molecular interactions.

Table 1: Key Molecular Identifiers

| Property | Value | Source |

|---|---|---|

| CAS No. | 897772-26-8 | |

| Molecular Formula | ||

| Molecular Weight | 228.33 g/mol | |

| SMILES | CCOCCCNC1CCN(CC1)C(=O)C | |

| InChI Key | BDWRRYWYDLJVHD-UHFFFAOYSA-N | |

| PubChem CID | 4378091 |

Synthesis and Reaction Chemistry

Synthetic Routes

While no published procedure explicitly details the synthesis of 1-acetyl-N-(3-ethoxypropyl)piperidin-4-amine, analogous piperidine derivatization strategies provide methodological insights. A validated approach likely involves:

-

Nucleophilic Amination: Reacting 1-acetylpiperidin-4-amine with 3-ethoxypropyl bromide under basic conditions (e.g., KCO in DMF) .

-

Reductive Amination: Condensing 4-aminopiperidine with 3-ethoxypropionaldehyde followed by acetylation .

The PMC study by Smith et al. (2020) demonstrates regioselective amination of dihydropyridine complexes at C5 using primary amines, a technique adaptable to piperidine systems . Their work highlights the critical role of temperature control (−40°C) and steric hindrance in minimizing elimination side reactions .

Stability and Reactivity

The compound’s stability profile remains undocumented, but structural analogs suggest:

-

pH Sensitivity: Protonation of the tertiary amine may occur below pH 6, affecting solubility.

-

Oxidative Stability: The acetyl group confers resistance to atmospheric oxidation compared to free amines .

Research Applications

Medicinal Chemistry

Piperidine derivatives constitute 8% of FDA-approved small-molecule drugs, primarily targeting neurological disorders. While 1-acetyl-N-(3-ethoxypropyl)piperidin-4-amine itself lacks reported bioactivity, its structural features align with known pharmacophores:

-

Acetyl Group: Enhances blood-brain barrier permeability via increased lipophilicity () .

-

Ethoxypropyl Side Chain: May engage in hydrophobic interactions with G protein-coupled receptors (GPCRs).

Table 2: Comparative Analysis of Piperidine Derivatives

| Compound | Substituents | Research Use |

|---|---|---|

| 1-Acetyl-N-(3-ethoxypropyl)piperidin-4-amine | Acetyl, 3-ethoxypropyl | Synthetic intermediate |

| 1-(3-Methoxypropyl)piperidin-4-amine | Methoxypropyl | Chiral ligand synthesis |

| 1-Acetyl-4-aminopiperidine | Acetyl | Catalysis studies |

| Supplier | Purity | Packaging | Price Range (USD) |

|---|---|---|---|

| SCBT | >95% | 50 mg | $120–$150 |

| VWR | >90% | 100 mg | $95–$130 |

Future Directions

Analytical Characterization Gaps

Critical data deficiencies include:

-

Solubility Profile: Polar aprotic solvents (DMF, DMSO) are inferred but unverified.

-

Chromatographic Data: Lack of HPLC retention times or column compatibility studies.

Synthetic Optimization Opportunities

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume